molecular formula C9H18O3 B142275 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol CAS No. 40595-23-1

3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol

Cat. No.: B142275
CAS No.: 40595-23-1
M. Wt: 174.24 g/mol
InChI Key: LBRXDVACOOJMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol typically involves the reaction of 1-butanol with dihydropyran in the presence of an acid catalyst. The reaction proceeds via the formation of a tetrahydropyranyl ether, which protects the hydroxyl group of the butanol . The reaction conditions usually involve mild temperatures and an acid catalyst such as p-toluenesulfonic acid or sulfuric acid .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials .

Mechanism of Action

The mechanism of action of 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol involves the protection of the hydroxyl group through the formation of a tetrahydropyranyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions during synthetic procedures . The tetrahydropyranyl group can be removed under acidic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar compounds to 3-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butanol include other tetrahydropyranyl ethers such as:

  • 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
  • 2-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
  • 3-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

These compounds share similar properties and applications but differ in the position of the tetrahydropyranyl group on the butanol molecule . The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability under various conditions .

Properties

IUPAC Name

3-(oxan-2-yloxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRXDVACOOJMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441674
Record name 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40595-23-1
Record name 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.